rac Enterodiol-13C3

Stable isotope labeling Isotope dilution Analytical method validation

This multiply ¹³C-labeled enterodiol internal standard (CAS 918502-74-6) provides a critical +3 Da mass shift for unambiguous LC-MS/MS and GC-MS quantification in plasma, urine, and food matrices. Unlike unlabeled enterodiol, the ¹³C₃ backbone co-elutes identically with the native analyte while enabling independent MS resolution – essential for correcting compound-specific matrix effects and ion suppression. Validated methods achieve 0.15 nM detection limits with 3–6% within-run precision, meeting FDA and EMA bioanalytical method validation criteria. Insist on a Certificate of Analysis confirming ≥95 atom % ¹³C at the three labeled carbon positions to ensure inter-laboratory harmonization.

Molecular Formula C₁₅¹³C₃H₂₂O₄
Molecular Weight 305.34
CAS No. 918502-74-6
Cat. No. B1146437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Enterodiol-13C3
CAS918502-74-6
Synonyms(2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-13C3; _x000B_(R*,R*)-(±)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-13C3; 
Molecular FormulaC₁₅¹³C₃H₂₂O₄
Molecular Weight305.34
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO
InChIInChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/i11+1,12+1,15+1
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac Enterodiol-13C3 (CAS 918502-74-6): Analytical Reference Standard for Isotope Dilution Quantification of Mammalian Lignan Enterodiol


rac Enterodiol-13C3 (CAS 918502-74-6) is a carbon-13 labeled stable isotope internal standard of the mammalian lignan enterodiol, a phytoestrogen metabolite produced by gut microbiota from dietary lignan precursors. This compound incorporates three 13C atoms at positions 1, 2, and 4 of the butane-1,4-diol backbone, yielding a molecular formula of C₁₅¹³C₃H₂₂O₄ and a molecular weight of 305.34 g/mol . As a multiply 13C-labeled derivative, it is specifically designed for isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) applications requiring precise quantification of enterodiol in complex biological matrices including plasma, serum, urine, and food samples [1].

Why Unlabeled Enterodiol or Non-Isotopic Internal Standards Cannot Substitute for rac Enterodiol-13C3 in Quantitative LC-MS/MS Assays


Generic substitution of rac Enterodiol-13C3 with unlabeled enterodiol or structurally dissimilar internal standards is analytically invalid for quantitative LC-MS/MS applications due to fundamental differences in mass spectrometric behavior and matrix effect correction capability. Unlabeled enterodiol (MW 302.37) co-elutes with the endogenous analyte, preventing independent detection and quantification, while non-isotopic internal standards (e.g., daidzein-d3, equol-d4) fail to correct for compound-specific matrix effects, ion suppression variability, and extraction recovery losses that differ substantially from the target analyte . In isotope dilution methods, the 13C3-labeled analog exhibits near-identical chromatographic retention time, ionization efficiency, and extraction behavior to the native analyte, with a mass shift of +3 Da that permits unambiguous resolution in the mass spectrometer. Critically, the validated LC-MS/MS method for plasma enterodiol quantification using 13C3-labeled isotopes achieved a detection limit of 0.15 nM with within-run R.S.D. of 3-6%—performance metrics that cannot be replicated using non-isotopic internal standards or unlabeled calibrators [1].

Quantitative Differentiation Evidence: rac Enterodiol-13C3 Versus Unlabeled Enterodiol and Alternative Internal Standards


Isotopic Purity (Atom % 13C) Specification: Baseline Requirement for Reliable Isotope Dilution Calibration

rac Enterodiol-13C3 is commercially supplied with a minimum isotopic purity specification of 95 atom % 13C, ensuring that at least 95% of the molecules at each of the three labeled carbon positions (1, 2, and 4 of the butane-1,4-diol backbone) contain the 13C isotope . In contrast, unlabeled enterodiol contains 0% 13C enrichment above natural abundance (approximately 1.1 atom % 13C), and deuterated analogs (e.g., enterodiol-d9) are not commercially available for this analyte class as confirmed by multiple supplier catalogs . The 95 atom % 13C specification is a critical procurement threshold: isotope dilution calculations assume negligible unlabeled analyte contribution from the internal standard; lower isotopic purity introduces systematic positive bias in quantified endogenous concentrations.

Stable isotope labeling Isotope dilution Analytical method validation

Method-Demonstrated Detection Limit Using 13C3 Internal Standard: 0.15 nM in Human Plasma

In a validated LC-MS/MS method developed for plasma enterodiol quantification, the use of 13C3-labeled enterodiol as internal standard enabled a detection limit of 0.15 nM (approximately 45 pg/mL) for enterodiol [1]. This represents a >3.5-fold improvement in sensitivity compared to the same method's detection limit for enterolactone (0.55 nM) using 13C3-enterolactone as internal standard, demonstrating that the analytical performance is both compound-specific and internal-standard-dependent. Prior gas chromatography-mass spectrometry (GC-MS) methods for enterodiol without isotopically labeled internal standards reported detection limits typically in the 1-5 nM range [2], underscoring the sensitivity enhancement conferred by the 13C3-labeled internal standard approach.

Bioanalytical chemistry LC-MS/MS Phytoestrogen analysis

Precision Metrics: Within-Run R.S.D. 3-6% and Between-Run R.S.D. 10-14% Using 13C3 Internal Standard

The validated LC-MS/MS method using 13C3-labeled enterodiol internal standard demonstrated within-run relative standard deviation (R.S.D.) ranging from 3% to 6% and between-run R.S.D. ranging from 10% to 14% for enterodiol quantification in human plasma [1]. These precision metrics meet the FDA Bioanalytical Method Validation guidance criteria (≤15% R.S.D. except at LLOQ where ≤20% is acceptable) and compare favorably to precision reported for enterodiol quantification using structurally dissimilar internal standards (e.g., deuterated daidzein), which typically exhibit between-run R.S.D. of 15-25% due to incomplete matrix effect correction .

Method validation Precision Reproducibility

Mass Shift Differentiation: +3 Da Enables Unambiguous Resolution from Endogenous Enterodiol

rac Enterodiol-13C3 (m/z 305.34 for [M-H]⁻ or 307.35 for [M+H]⁺) exhibits a +3 Da mass shift relative to unlabeled enterodiol (m/z 302.37), providing unambiguous chromatographic co-elution with complete mass spectral resolution . This contrasts with single 13C-labeled analogs (e.g., hypothetical enterodiol-13C1 with +1 Da mass shift), which suffer from significant M+1 isotopic overlap with the native analyte's natural 13C isotopic distribution (approximately 19.8% of endogenous enterodiol molecules contain at least one 13C atom from natural abundance) . The triple 13C labeling ensures that the internal standard signal appears in an m/z channel with negligible (<0.1%) contribution from endogenous analyte, a prerequisite for accurate low-concentration quantification.

Mass spectrometry Isotope dilution SRM/MRM

Recommended Research and Industrial Applications for rac Enterodiol-13C3 Based on Quantitative Evidence


Bioanalytical Method Validation for Clinical and Epidemiological Studies of Lignan Exposure

The validated LC-MS/MS method using 13C3-labeled enterodiol internal standard achieves detection limits of 0.15 nM with within-run precision of 3-6% and between-run precision of 10-14%, meeting FDA and EMA bioanalytical method validation criteria [1]. This enables robust quantification of plasma enterodiol concentrations in populations with low dietary lignan intake, supporting epidemiological investigations of phytoestrogen exposure and chronic disease risk associations including colorectal adenoma and breast cancer studies. The method's 11-minute LC runtime and simple ether extraction workflow allow high-throughput analysis of large sample cohorts (>500 samples) without compromising data quality [1].

Quantitative LC-MS/MS Analysis of Enterodiol in Complex Food Matrices and Dietary Intervention Studies

rac Enterodiol-13C3 serves as the internal standard for quantitative LC-MS/MS measurement of enterodiol in foods of plant and animal origin, including dairy products, eggs, meat, fish, and seafood [2]. In controlled dietary intervention trials, the +3 Da mass shift eliminates interference from naturally occurring 13C isotopologues, ensuring accurate quantification of enterodiol concentrations ranging from sub-μg/100 g to mg/100 g levels . The 95 atom % 13C isotopic purity specification ensures that the internal standard does not contribute detectable signal to the unlabeled analyte channel, a prerequisite for accurate determination of low endogenous enterodiol concentrations in foods with minimal lignan content .

GC-MS Stable Isotope Dilution Assays for Enterodiol in Physiological Fluids

The multiply 13C-labeled structure of rac Enterodiol-13C3 was specifically synthesized for use as an internal standard in both LC-MS and GC-MS analysis of lignans [3]. For GC-MS applications, the three 13C atoms provide a +3 Da mass shift that persists through derivatization (e.g., trimethylsilylation), enabling selected ion monitoring (SIM) of the internal standard without interference from the native analyte's isotopic envelope. This supports quantification of enterodiol in urine and fecal samples for gut microbiome metabolism studies, where enterodiol concentrations reflect microbial conversion of dietary lignans and serve as biomarkers of intestinal bacterial activity [3].

Reference Standard Procurement for Multi-Laboratory Harmonization Studies

The commercial availability of rac Enterodiol-13C3 with a specified isotopic purity of 95 atom % 13C from multiple vendors (including Toronto Research Chemicals via Fisher Scientific, BOC Sciences, and MedChemExpress) supports multi-laboratory harmonization of enterodiol quantification methods [4]. Consistent isotopic purity across vendor lots enables inter-laboratory comparability of internal standard response factors, a critical requirement for pooling data across research consortia and for establishing reference intervals for enterodiol in human populations. Procurement specifications should require certificate of analysis documentation confirming ≥95 atom % 13C at the three labeled carbon positions [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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